Methyl 3-(ethylsulfanyl)prop-2-enoate
Description
Methyl 3-(ethylsulfanyl)prop-2-enoate is an α,β-unsaturated ester featuring a sulfur-containing substituent (ethylsulfanyl group) at the β-position. Its structure comprises a methyl ester linked to a prop-2-enoate backbone, with the ethylsulfanyl (–S–C₂H₅) moiety introducing weak electron-donating effects via the sulfur atom. This compound is likely utilized as an intermediate in organic synthesis, particularly in reactions involving nucleophilic substitution at the sulfur center or Michael additions at the α,β-unsaturated ester.
Properties
IUPAC Name |
methyl (E)-3-ethylsulfanylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-3-9-5-4-6(7)8-2/h4-5H,3H2,1-2H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXPBKCQLFPGCE-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC=CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS/C=C/C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(ethylsulfanyl)prop-2-enoate can be synthesized through various methods. One common synthetic route involves the reaction of methyl acrylate with ethanethiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic addition of the thiol to the acrylate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(ethylsulfanyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(ethylsulfanyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: It may be used in the study of enzyme-catalyzed reactions involving sulfur-containing substrates.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(ethylsulfanyl)prop-2-enoate involves its reactivity due to the presence of the ester and ethylsulfanyl groups. The ester group can undergo hydrolysis or reduction, while the ethylsulfanyl group can participate in oxidation or substitution reactions. These reactions are facilitated by the compound’s ability to act as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural and Functional Group Analysis
2.2. Detailed Comparative Findings
The α,β-unsaturated ester moiety allows conjugate additions or cycloadditions. Quinazolinone-Sulfanyl (): The nitro-substituted quinazolinone ring introduces strong electron-withdrawing effects, stabilizing the sulfanyl group and reducing its nucleophilic substitution propensity. This compound’s aromatic system may facilitate π-π stacking in crystal lattices or receptor binding in biological systems . Chlorosulfonylphenyl (): The chlorosulfonyl group (–SO₂Cl) is highly electron-withdrawing, activating the phenyl ring toward electrophilic substitution. The –SO₂Cl group also serves as a leaving group, enabling reactions with nucleophiles (e.g., amines to form sulfonamides) . Methylsulfonyl (): The sulfonyl group (–SO₂–) withdraws electrons strongly, increasing the acidity of α-hydrogens. This property is critical in reactions requiring deprotonation, such as enolate formation or participation in condensation reactions .
Electronic and Steric Considerations The target compound’s ethylsulfanyl group imposes minimal steric hindrance compared to the bulky quinazolinone () or phenyl-chlorosulfonyl () groups. The conjugated α,β-unsaturated ester in ’s compound may exhibit higher thermal stability due to resonance delocalization, whereas the saturated propanoate ester in lacks this stabilization.
Chemical Synthesis: The chlorosulfonylphenyl compound () is a versatile intermediate for synthesizing sulfonamides or sulfonate esters , while the methylsulfonyl derivative () may serve in polymer chemistry due to its acidic protons .
Biological Activity
Methyl 3-(ethylsulfanyl)prop-2-enoate is a compound that has garnered interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, also known as methyl thioacrylate, features a double bond and a sulfanyl group that may influence its reactivity and biological interactions. Its molecular formula is , and it has a molecular weight of approximately 150.21 g/mol.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the ethylsulfanyl group may enhance these effects by interacting with microbial membranes.
- Antioxidant Properties : Research indicates that compounds containing sulfanyl groups can exhibit antioxidant activity, potentially neutralizing free radicals and reducing oxidative stress in biological systems.
- Anticancer Potential : Some studies have suggested that analogs of this compound may inhibit cancer cell proliferation. The mechanism could involve the induction of apoptosis or cell cycle arrest in tumor cells.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Interaction with Cellular Targets : The compound may bind to specific proteins or enzymes, altering their activity. This could involve interaction with glutathione S-transferases (GSTs), which play a role in detoxification processes .
- Modulation of Signaling Pathways : There is potential for this compound to affect signaling pathways related to inflammation or cell survival, possibly through the modulation of NF-kB or MAPK pathways.
In Vitro Studies
Recent studies have focused on the in vitro effects of this compound on various cell lines:
- Cytotoxicity Assays : In human cancer cell lines, the compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating significant potential for therapeutic use .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Antioxidant Activity : The DPPH radical scavenging assay indicated that this compound exhibited significant antioxidant activity, supporting its potential use in formulations aimed at reducing oxidative damage.
Data Tables
| Biological Activity | Assay Type | Result |
|---|---|---|
| Antimicrobial | MIC against E. coli | 32 µg/mL |
| Antimicrobial | MIC against S. aureus | 16 µg/mL |
| Antioxidant | DPPH Scavenging | IC50 = 25 µg/mL |
| Cytotoxicity | Human Cancer Cell Lines | IC50 = 15 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
